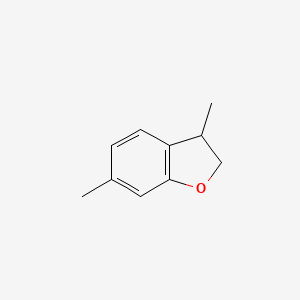

3,6-Dimethyl-2,3-dihydro-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

160040-00-6 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3,6-dimethyl-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-5,8H,6H2,1-2H3 |

InChI Key |

NUGFZCHRZRZHLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC2=C1C=CC(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for the 2,3 Dihydro 1 Benzofuran Scaffold, with Specific Reference to Alkylated Derivatives Like 3,6 Dimethyl 2,3 Dihydro 1 Benzofuran

Conventional Synthetic Approaches to Dihydrobenzofuran Ring Formation

Traditional methods for assembling the 2,3-dihydrobenzofuran (B1216630) core have long relied on fundamental organic reactions, primarily involving the formation of the crucial ether linkage or the cyclization of appropriately functionalized phenolic precursors.

Cyclization Reactions involving Phenolic and Carbonyl Precursors

The synthesis of the 2,3-dihydrobenzofuran skeleton can be achieved through the cyclization of phenolic compounds with various carbonyl precursors. These reactions often proceed under acidic or basic conditions. For instance, Brønsted acids like polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl or prenyl phenols. nih.gov The reaction involves the activation of the phenolic oxygen by the acid, followed by an intramolecular nucleophilic attack on the alkene. nih.gov Another approach involves the reaction of substituted salicylaldehydes with sulfoxonium ylides in a catalyst-free process to afford dihydrobenzofurans in high yields. nih.gov

A notable conventional method is the oxidative coupling of phenylpropanoids, such as methyl p-coumarate and methyl ferulate, promoted by reagents like silver(I) oxide. scielo.br This reaction proceeds through radical intermediates to form the dihydrobenzofuran ring and is a key step in the synthesis of bioactive neolignans. scielo.br

Table 1: Examples of Conventional Cyclization Reactions

| Precursor 1 | Precursor 2 | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| ortho-Allylphenols | - | Polyphosphoric acid (PPA), DMF | 2,3-Dihydrobenzofuran derivatives | nih.gov |

| Substituted Salicylaldehydes | Sulfoxonium ylide | CH2Cl2, catalyst-free | Dihydrobenzofuran derivatives | nih.gov |

| Methyl p-coumarate | - | Silver(I) oxide, Acetonitrile | (±)-trans-Dehydrodicoumarate dimethyl ester | scielo.br |

| Chalcones | - | p-Toluene sulfonic acid, Acetonitrile | 2,3-Dihydrobenzofuran derivatives | nih.gov |

Ring-Closing Strategies and Intramolecular Annulations

Intramolecular ring-closing strategies provide a powerful means to construct the dihydrobenzofuran scaffold. These methods often involve the formation of a key C-O or C-C bond in the final cyclization step. One such strategy is the intramolecular O-arylation of suitable alcohols. acs.org

Tandem reactions that combine multiple bond-forming events in a single operation have also been developed. A notable example is the tandem S(N)Ar/5-exo-trig cyclization. nih.govacs.org This process converts N-alkyl- and -arylimines derived from o-fluorobenzaldehydes into 3-amino-2,3-dihydro-2,2-diarylbenzofurans. nih.govacs.org In this reaction, a diarylmethoxide acts as both the nucleophile in the initial aromatic substitution and as a catalytic base for the subsequent cyclization step. nih.govacs.org

Advanced and Catalytic Synthesis of Dihydrobenzofuran Derivatives

Modern synthetic chemistry has introduced a plethora of catalytic methods that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis of dihydrobenzofuran derivatives. These approaches often utilize transition metals, organocatalysts, or enzymes to facilitate the desired transformations.

Transition Metal-Catalyzed Cycloadditions and Cross-Coupling Reactions (e.g., Palladium, Copper, Rhodium, Nickel)

Transition metals are extensively used in the synthesis of the 2,3-dihydrobenzofuran nucleus due to their high efficiency and mild reaction conditions. rsc.orggoogle.com

Palladium: Palladium catalysis is a cornerstone for dihydrobenzofuran synthesis. nih.gov Methods include the Pd-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates and the carboalkoxylation of 2-allylphenols. nih.govacs.org A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been developed to produce chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org Furthermore, palladium-catalyzed annulation reactions of alkenyl ethers and alkynyl oxime ethers provide access to polycyclic dihydrobenzofurans. rsc.orgnih.gov

Copper: Copper catalysts are valued for their low cost and effectiveness. google.com Cu-catalyzed methods include the synthesis of functionalized dihydrobenzofurans via direct aryl C–O bond formation under mild conditions, avoiding harsh temperatures and strong bases. nih.gov A dual iron and copper-catalyzed process has been described for the one-pot, two-step intramolecular aryl C–O bond formation. acs.org Copper is also used in multicomponent reactions and in the synthesis of chiral dihydrobenzofurans from aryl pinacol (B44631) boronic esters. rsc.orgnih.gov

Rhodium: Rhodium catalysts enable unique transformations such as the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes in a redox-neutral [3 + 2] annulation. organic-chemistry.org Rhodium is also employed in the chemodivergent synthesis of dihydrobenzofuran derivatives through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes. rsc.orgthieme-connect.com

Nickel: Nickel is an increasingly popular catalyst in organic synthesis. rsc.org Enantioselective Ni-catalyzed reductive Heck coupling of tethered alkenes can form benzene-fused heterocyclic rings with quaternary stereogenic centers. rsc.org A nickel-catalyzed carbonylative synthesis has also been developed, reacting alkyl halides with aryl iodides to produce dihydrobenzofurans. rsc.orgresearchgate.net

Table 2: Overview of Transition Metal-Catalyzed Syntheses

| Metal Catalyst | Reaction Type | Substrates | Key Features | References |

|---|---|---|---|---|

| Palladium | Heck/Tsuji-Trost Reaction | o-Bromophenols, 1,3-Dienes | Excellent regio- and enantiocontrol | organic-chemistry.org |

| Palladium | Carboalkoxylation | 2-Allylphenols, Aryl Triflates | Good yields and diastereoselectivities | nih.gov |

| Copper | C-H Functionalization | 2-Aryl-2-cyclohexen-1-ols | Mild conditions, avoids strong bases/oxidants | nih.gov |

| Copper | N-Alkenylation/ nih.govnih.gov-Rearrangement | Aryloxyamines, Alkenyl Boronic Acids | High diastereoselectivity, mild conditions | acs.org |

| Rhodium | [3 + 2] Annulation | N-Phenoxyacetamides, 1,3-Dienes | Redox-neutral, C-H activation | organic-chemistry.org |

| Rhodium | C-H Functionalization/Cascade | N-Phenoxyacetamides, Propargyl Carbonates | Redox-neutral, forms three new bonds | acs.orgnih.gov |

| Nickel | Carbonylative Synthesis | Aryl Iodides, Alkyl Halides | Uses Mo(CO)6 as CO source | rsc.orgresearchgate.net |

| Nickel | Reductive Heck Coupling | Tethered Alkenes | Forms quaternary stereogenic centers | rsc.org |

Organocatalytic and Biocatalytic Strategies for Dihydrobenzofuran Formation

In a move towards more sustainable chemistry, organocatalytic and biocatalytic methods have emerged as powerful alternatives to metal-based catalysis.

Organocatalysis: Asymmetric cascade reactions employing chiral thiourea (B124793) catalysts can construct trans-2,3-dihydrobenzofurans from pyridinium (B92312) ylides and ortho-hydroxy chalcone (B49325) derivatives. researchgate.net Chiral phosphoric acids have also been utilized as catalysts in stereoselective [3 + 2] annulation reactions between quinone monoimines and 3-hydroxymaleimides to yield enantiomerically enriched dihydrobenzofurans. nih.gov

Biocatalysis: Engineered heme-containing proteins, particularly myoglobins, have been developed as biocatalysts for the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.edunih.gov This biocatalytic strategy provides an efficient and highly stereoselective route to construct complex 2,3-dihydrobenzofuran scaffolds with excellent enantiopurity (>99.9% de and ee). rochester.edustevens.edunih.gov This iron-based enzymatic approach is scalable and can be performed in whole-cell biotransformations. nih.gov

Tandem, Cascade, and Multicomponent Reaction Sequences in Dihydrobenzofuran Construction

Tandem, cascade, and multicomponent reactions are highly efficient strategies that allow for the rapid assembly of complex molecules like dihydrobenzofurans from simple starting materials, minimizing waste and operational steps. oup.comoup.com

A multicomponent cascade reaction involving salicyl N-phenyl imines, 1,3-dicarbonyl compounds, and N-iodosuccinimide (NIS) has been developed to produce highly substituted 2,3-dihydrobenzofuran derivatives in moderate to good yields. oup.com Transition metals are often employed to initiate such cascades. For example, a rhodium(III)-catalyzed coupling of N-phenoxyacetamides with propargyl carbonates leads to 3-alkylidene dihydrobenzofuran derivatives through a C–H functionalization/cascade cyclization process. acs.orgnih.gov

Photoinduced cascade reactions offer a metal-free alternative. acs.org Visible light can drive the transformation of 2-allylphenol (B1664045) derivatives into 2,3-dihydrobenzofurans. nih.govresearchgate.net The process is initiated by the photochemical activity of phenolate (B1203915) anions, which, upon irradiation, generate radical species that undergo a tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution. acs.orgnih.gov

Stereoselective Synthesis of Chiral 2,3-Dihydro-1-benzofuran Systems

The synthesis of chiral 2,3-dihydro-1-benzofurans, including alkylated derivatives like 3,6-dimethyl-2,3-dihydro-1-benzofuran, is a significant area of research due to the prevalence of this scaffold in biologically active natural products and pharmaceuticals. cnr.itresearchgate.netresearchgate.net The stereochemical complexity at the C2 and C3 positions of the dihydrofuran ring necessitates the development of highly selective synthetic methodologies.

Enantioselective and Diastereoselective Approaches

A variety of enantioselective methods have been developed to construct the chiral 2,3-dihydro-1-benzofuran core. researchgate.net These strategies often employ chiral catalysts to control the stereochemical outcome of the cyclization reaction.

One notable approach involves the iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones. This method, utilizing a cationic iridium complex with a chiral bisphosphine ligand, provides chiral 3-substituted dihydrobenzofurans in high yields and with high enantioselectivity. nii.ac.jprsc.org The ketone's carbonyl group acts as a directing group for the C-H activation, facilitating the cyclization. nii.ac.jp Furthermore, a one-pot synthesis has been developed, combining a palladium-catalyzed allylic substitution with the iridium-catalyzed hydroarylation, to produce these chiral dihydrobenzofurans from readily available starting materials. nii.ac.jprsc.org

Another strategy is the silver-catalyzed asymmetric synthesis, which allows for the diastereoselective preparation of 2,3-dihydrobenzofurans through the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines. nih.gov The use of chiral catalysts in this reaction leads to the enantioselective total synthesis of natural cis-pterocarpans and their trans isomers. nih.gov

Palladium catalysis has also been extensively used. For instance, a highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides yields optically active 2,3-dihydrobenzofurans. organic-chemistry.org Additionally, a palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides a route to chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org A one-pot enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been achieved through a palladium-catalyzed Heck-Matsuda reaction followed by carbonylation and/or an organotin transmetalation step using chiral N,N ligands. nih.gov This method provides enantioenriched dihydrobenzofurans bearing a ketone or an alkyl side chain adjacent to the newly formed quaternary stereocenter. nih.gov

Organocatalysis presents another powerful tool for the enantioselective synthesis of dihydrobenzofurans. Bifunctional aminoboronic acids can facilitate intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids, with a combination of an arylboronic acid and a chiral aminothiourea leading to high yields and enantiomeric excesses. organic-chemistry.org

The following table summarizes some of the enantioselective approaches for the synthesis of chiral 2,3-dihydrobenzofurans:

| Catalytic System | Reaction Type | Key Features |

| Cationic Iridium/Chiral Bisphosphine | Intramolecular Hydroarylation | High yields and enantioselectivity; carbonyl directing group. nii.ac.jprsc.org |

| Silver(I) Complexes/Chiral Catalysts | Condensation/Cyclization | Diastereoselective; enables synthesis of pterocarpans. nih.gov |

| Palladium/TY-Phos | Heck/Tsuji-Trost Reaction | Excellent regio- and enantiocontrol; high functional group tolerance. organic-chemistry.org |

| Palladium/Chiral N,N Ligands | Heck-Matsuda/Carbonylation | Forms quaternary stereocenters; one-pot procedure. nih.gov |

| Chiral Aminothiourea/Arylboronic Acid | Intramolecular oxa-Michael | Organocatalytic; high yields and enantiomeric excess. organic-chemistry.org |

Control of Stereochemistry in 2,3-Dihydrofuran (B140613) Ring Formation

The control of stereochemistry during the formation of the 2,3-dihydrofuran ring is paramount for accessing specific isomers of substituted derivatives. The relative stereochemistry of substituents at the C2 and C3 positions can often be influenced by the reaction mechanism and the nature of the starting materials.

For instance, in the intramolecular Michael addition, the stereochemical outcome can be dependent on the acyclic or cyclic nature of the system. In acyclic systems, the addition product is often a trans-2,3-disubstituted 2,3-dihydrobenzofuran. acs.org The stereochemistry of the ring junction in more complex systems like hexahydrodibenzofurans is also a critical aspect that can be controlled through careful selection of synthetic routes. acs.orgacs.org

The formation of 2,3-dihydrobenzofurans via a phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides is influenced by subtle steric interactions, which can impact both the yield and the stereoselectivity of the reaction. cnr.itorganic-chemistry.org Similarly, in rhodium-catalyzed C-H functionalization/organocatalyzed oxa-Michael addition cascade reactions, the stereodivergent synthesis of diverse 2,3-disubstituted dihydrobenzofurans can be achieved by the appropriate permutation of two chiral catalysts, allowing access to the full complement of stereoisomers. researchgate.net

A highly diastereoselective synthetic route to trans-2,3-dihydrobenzofuran systems has been developed using a cross-metathesis/isomerization/allylboration sequence followed by an intramolecular Mitsunobu cyclization. researchgate.net This method provides a stereoselective pathway to the desired trans products.

The table below highlights different strategies and their effectiveness in controlling the stereochemistry of the 2,3-dihydrofuran ring:

| Synthetic Strategy | Stereochemical Outcome | Influencing Factors |

| Intramolecular Michael Addition | Predominantly trans in acyclic systems. acs.org | Cyclic vs. acyclic nature of the substrate. acs.org |

| [4+1] Cycloaddition | Dependent on steric interactions. cnr.itorganic-chemistry.org | Steric bulk of reactants and reagents. cnr.itorganic-chemistry.org |

| Rh-catalyzed/Organocatalyzed Cascade | Stereodivergent. researchgate.net | Choice of chiral catalysts. researchgate.net |

| Cross-metathesis/Mitsunobu Cyclization | Highly trans-selective. researchgate.net | Reaction sequence and reagents. researchgate.net |

Green Chemistry Principles and Sustainable Practices in Dihydrobenzofuran Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of 2,3-dihydrobenzofurans. These approaches aim to reduce waste, minimize the use of hazardous reagents, and employ milder reaction conditions.

One such green approach is the organocatalytic oxidation of o-allylphenols. thieme-connect.com This method utilizes 2,2,2-trifluoroacetophenone (B138007) as a catalyst and hydrogen peroxide (H₂O₂) as the oxidant, offering a cheap and environmentally benign pathway to dihydrobenzofurans. thieme-connect.com The reaction proceeds in moderate to good yields for a variety of substituted o-allylphenols. thieme-connect.com

Visible-light-mediated synthesis of 2,3-dihydrobenzofuran chalcogenides represents another sustainable strategy. This method simplifies reaction conditions and aligns with the principles of green chemistry by utilizing light as a renewable energy source. mdpi.com

Furthermore, transition-metal-free approaches have gained traction. These include visible light-promoted preparations, electrocatalysis, and Brønsted or Lewis acid-mediated synthetic routes. nih.gov Catalyst-free synthesis, where substituted salicylaldehydes react with sulfoxonium ylide, has also been shown to produce dihydrobenzofurans in high yields. nih.gov Microwave-assisted synthesis offers advantages such as shorter reaction times, high yields, and minimal byproducts, contributing to a more sustainable process. organic-chemistry.orgnih.gov

The following table summarizes some of the green and sustainable approaches for the synthesis of 2,3-dihydrobenzofurans:

| Approach | Key Features | Sustainability Aspect |

| Organocatalytic Oxidation | Uses 2,2,2-trifluoroacetophenone and H₂O₂. thieme-connect.com | Cheap, non-toxic reagents; mild conditions. thieme-connect.com |

| Visible-Light-Mediated Synthesis | Employs light as an energy source. mdpi.com | Use of a renewable energy source; simplified conditions. mdpi.com |

| Transition-Metal-Free Synthesis | Utilizes electrocatalysis, Brønsted/Lewis acids. nih.gov | Avoids potentially toxic and expensive heavy metals. nih.gov |

| Catalyst-Free Synthesis | Reaction of salicylaldehydes with sulfoxonium ylide. nih.gov | Eliminates the need for a catalyst, simplifying purification. nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. organic-chemistry.orgnih.gov | Reduced reaction times, energy consumption, and byproducts. organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of 3,6 Dimethyl 2,3 Dihydro 1 Benzofuran and Analogues

Electrophilic Substitution Reactions on the Dihydrobenzofuran Aromatic Ring

The benzene (B151609) component of the dihydrobenzofuran core is susceptible to electrophilic substitution, a fundamental reaction class in aromatic chemistry. The presence of the oxygen atom in the adjacent dihydrofuran ring influences the reactivity and the orientation of incoming electrophiles.

Regioselectivity and Positional Reactivity in Substitution Patterns

The dihydrobenzofuran ring system directs incoming electrophiles to specific positions on the aromatic ring. The oxygen atom, through its electron-donating resonance effect, activates the aromatic ring, making it more reactive than benzene. This activation is most pronounced at the ortho and para positions relative to the ether linkage. Consequently, electrophilic substitution on the 2,3-dihydro-1-benzofuran nucleus generally occurs at positions 5 and 7.

In the case of 3,6-dimethyl-2,3-dihydro-1-benzofuran, the existing methyl group at the 6-position further influences the regioselectivity. The interplay of the activating ether oxygen and the methyl group directs electrophiles. The stability of the intermediate sigma complexes, known as Wheland intermediates, ultimately governs the regioselectivity of these reactions. nih.gov The formation of these intermediates can favor isomers with a lower energy barrier to formation. nih.gov

For instance, in electrophilic substitution of benzofuran (B130515), the stability of the sigma complex intermediate plays a crucial role. stackexchange.comechemi.com Attack at the 2-position results in a sigma complex where the positive charge is stabilized by the benzene ring, similar to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Conversely, attack at the 3-position leads to a sigma complex where the charge can be stabilized by the lone pair of electrons on the adjacent heteroatom. stackexchange.comechemi.com The relative stability of these intermediates dictates the preferred position of substitution.

Derivatization Strategies and Functional Group Interconversions on the Dihydrobenzofuran Core

The dihydrobenzofuran scaffold can be chemically modified at both the benzene and dihydrofuran moieties, allowing for the synthesis of a wide array of derivatives.

Modification of the Benzene Moiety

Standard aromatic chemistry techniques can be applied to modify the benzene portion of this compound. These modifications can introduce a variety of functional groups, altering the molecule's physical and chemical properties. Common derivatization reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl (-COR) and alkyl (-R) groups.

These reactions typically proceed with regioselectivity influenced by the existing substituents on the aromatic ring.

Chemical Transformations of the Dihydrofuran Ring System

The dihydrofuran ring offers several avenues for chemical transformation. The saturation in this ring allows for reactions not possible on the aromatic benzofuran counterpart. For example, palladium-catalyzed hydrogenation can reduce the C2=C3 double bond in 3-substituted-2-phenylbenzo[b]furans to yield the corresponding 2,3-dihydrobenzo[b]furans. researchgate.net Similarly, reduction of benzofuran with sodium borohydride (B1222165) in the presence of rhodium chloride can produce 2,3-dihydrobenzo[b]furan. researchgate.net

Ring-Opening Reactions, Rearrangements, and Degradation Pathways of Dihydrobenzofuran Derivatives

Under certain conditions, the dihydrobenzofuran ring system can undergo ring-opening reactions, rearrangements, or degradation. These transformations can be induced by various reagents or external stimuli. For example, the ring-opening of dihydrofurans can be a key step in the synthesis of other complex molecules. mdpi.com Lewis acid-catalyzed ring-opening benzannulations of 2,3-dihydrofuran (B140613) acetals can lead to functionalized 1-hydroxycarbazoles. mdpi.com

Microbial degradation pathways for related compounds like dibenzofuran (B1670420) have been studied, where a dioxygenase enzyme initiates the breakdown by attacking the angular position. ethz.ch While specific degradation pathways for this compound are not detailed in the provided context, the general principles of aromatic and ether degradation by microorganisms could be applicable.

Rearrangement reactions, such as the Hofmann rearrangement, involve the conversion of a primary amide to a primary amine with one fewer carbon atom and are a known class of organic reactions. wikipedia.orglibretexts.org While not directly cited for this specific compound, such rearrangements are a possibility for suitably functionalized dihydrobenzofuran derivatives.

Mechanistic Investigations of Dihydrobenzofuran Reactivity

Understanding the mechanisms of reactions involving dihydrobenzofurans is crucial for controlling reaction outcomes and designing new synthetic methods. For instance, the synthesis of dihydrobenzofurans can proceed through a photocatalytic oxidative [3+2] cycloaddition of phenols. nih.gov The proposed mechanism involves the generation of a phenoxonium cation that is then trapped by an electron-rich olefin. nih.gov

In another example, the formation of dihydrobenzofurans through direct aryl C-O bond formation is thought to proceed via a diaryl-λ3-iodane intermediate. nih.gov Subsequent copper-catalyzed oxidative insertion and reductive elimination yield the final product. nih.gov The use of transition metals like rhodium and palladium in catalyzing the synthesis of dihydrobenzofuran derivatives has also been a subject of mechanistic studies, often involving steps like C-H activation, migratory insertion, and reductive elimination. nih.gov

Computational Chemistry and Theoretical Characterization of 3,6 Dimethyl 2,3 Dihydro 1 Benzofuran Systems

Density Functional Theory (DFT) Applications in Dihydrobenzofuran Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying heterocyclic systems due to its favorable balance of accuracy and computational cost. aip.org It is widely employed to predict the properties of benzofuran (B130515) and its derivatives, offering reliable information about both ground-state and excited-state characteristics. aip.orgphyschemres.org

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, identifies the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. aip.orgresearchgate.net For molecules with flexible regions, such as the dihydrofuran ring in 3,6-Dimethyl-2,3-dihydro-1-benzofuran, conformational analysis is performed to identify different stable conformers and their relative energies.

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to accurately model the geometry of benzofuran derivatives. aip.orgnih.gov The optimization process reveals how substituents and the solvent environment can influence the molecule's shape. aip.org For this compound, DFT would be used to ascertain the puckering of the five-membered dihydrofuran ring and the orientation of the two methyl groups. The stability of the optimized structure is confirmed by frequency analysis, where the absence of imaginary frequencies indicates a true energy minimum. aip.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-O (furan ring) | 1.375 |

| Bond Length (Å) | C-C (furan ring) | 1.520 |

| Bond Length (Å) | C-C (aromatic) | 1.390 |

| Bond Angle (°) | C-O-C (furan ring) | 108.5 |

| Dihedral Angle (°) | Ring Puckering Angle | -15.2 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus governing the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, greater polarizability, and lower kinetic stability, as it is energetically easier to remove an electron from the HOMO or add one to the LUMO. nih.govbiomedres.us From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.govnih.gov

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors for this compound can be calculated using DFT to predict its reactive behavior in various chemical environments. nih.gov

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.15 |

| LUMO Energy | ELUMO | - | -1.45 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.80 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 |

| Global Electrophilicity | ω | μ2 / 2η | 3.07 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electron potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (blue) are prone to nucleophilic attack. aip.orgsci-hub.se For this compound, the MEP would likely show a region of high negative potential around the oxygen atom, identifying it as a primary site for interaction with electrophiles. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State and Spectroscopic Property Prediction

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its applicability to excited states. This method is widely used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. nih.govresearchgate.net

By applying TD-DFT to this compound, one can predict its absorption maxima (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). nih.gov This theoretical prediction of spectroscopic properties is invaluable for interpreting experimental spectra and understanding how structural modifications affect the molecule's interaction with light.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 295 | 0.015 | HOMO -> LUMO (n -> π) |

| S2 | 260 | 0.120 | HOMO-1 -> LUMO (π -> π) |

| S3 | 225 | 0.085 | HOMO -> LUMO+1 (π -> π*) |

Molecular Modeling and Dynamics Simulations Applied to Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran (B1216630) framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold capable of binding to multiple biological targets. nih.govnih.gov Molecular modeling and simulation techniques are crucial for exploring how derivatives of this scaffold can be designed as potent and selective modulators of protein function. nih.gov

In drug discovery, two primary computational strategies are used to identify new lead compounds: ligand-based and structure-based modeling. mdpi.com

Ligand-based modeling is employed when the three-dimensional structure of the biological target is unknown. mdpi.comrsc.org This approach derives a model, known as a pharmacophore, from the chemical features of a set of known active molecules. A pharmacophore defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can then be used to screen large virtual libraries for new compounds that fit the pharmacophore, potentially possessing similar activity.

Structure-based modeling , including molecular docking, is used when the 3D structure of the target protein has been determined experimentally (e.g., via X-ray crystallography). nih.gov Docking algorithms predict the preferred binding orientation and conformation of a ligand within the protein's active site and estimate the strength of the interaction (binding affinity). researchgate.netmdpi.com This allows for the virtual screening of compound libraries to prioritize candidates for synthesis and testing. For the dihydrobenzofuran scaffold, docking studies can reveal key interactions with amino acid residues and guide the design of derivatives with improved affinity and selectivity. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide a more realistic representation of the biological environment, accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. mdpi.com These simulations can validate the binding mode predicted by docking and provide insights into the energetic factors that govern ligand binding. researchgate.net

Analysis of Intermolecular Interactions and Binding Modes

In the context of casein kinase 2 (CK2) inhibition, structural studies of dihydrodibenzofuran derivatives have revealed specific binding modes within the ATP binding site. acs.org Co-crystallization experiments have shown that inhibitors can bind in multiple configurations, such as both E- and Z-isomers, within the electron density of the active site. acs.org The shift of substituents, for example, a chlorine atom, on the dibenzofuran (B1670420) scaffold can lead to different binding modes and improved inhibitory potency. acs.org

The binding of small molecules to DNA is another area where intermolecular interactions are critical. Studies on 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one have shown that the molecule binds to the minor groove of DNA. This interaction is stabilized by several hydrogen bonds and pi-alkyl interactions between the compound and the DNA base pairs. Such detailed understanding of binding modes is essential for the rational design of new therapeutic agents.

Solid-State Computational Studies: Crystal Packing and Intermolecular Forces (e.g., Hirshfeld Surface Analysis)

Solid-state computational studies, particularly Hirshfeld surface analysis, provide valuable insights into the crystal packing and intermolecular forces of benzofuran derivatives. This analysis allows for the visualization and quantification of different intermolecular contacts that stabilize the crystal structure.

For a related compound, 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (51.2%), O···H/H···O (17.9%), C···H/H···C (15.2%), and C···C (8.1%) contacts. nih.govresearchgate.net In this crystal structure, molecules are connected by C—H⋯π and π–π stacking interactions, forming layered structures. nih.govresearchgate.net The shape-index of the Hirshfeld surface is a useful tool to visualize π–π stacking, indicated by the presence of adjacent red and blue triangles. nih.govresearchgate.net

In another example, (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, pairs of molecules are linked into dimers by N—H⋯O hydrogen bonds. iucr.org These dimers are further connected through π–π stacking interactions between the benzene (B151609) and furan (B31954) rings of their 2,3-dihydro-1-benzofuran ring systems. iucr.org A C—H⋯π interaction also helps to consolidate the crystal packing. iucr.org The Hirshfeld surface analysis for this compound shows that the most important contacts are H⋯H (40.7%), O⋯H/H⋯O (24.7%), C⋯H/H⋯C (16.1%), and C⋯C (8.8%). iucr.org

For 3,3-Dimethyl-2-benzofuran-1(3H)-one, C—H⋯O hydrogen bonds link the molecules into zigzag chains, and weak π–π stacking interactions between the benzene rings further connect these chains. nih.gov The dominant role of H···H contacts in establishing the crystal packing has also been confirmed in other complex fused hexacyclic systems containing a dihydrofuran ring. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for different benzofuran derivatives.

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | C···C (%) | Other Contacts (%) |

| 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one nih.govresearchgate.net | 51.2 | 17.9 | 15.2 | 8.1 | 7.6 |

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one iucr.org | 40.7 | 24.7 | 16.1 | 8.8 | 9.7 |

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the non-linear optical (NLO) properties of benzofuran derivatives. These properties are crucial for applications in optoelectronics and photonics. physchemres.org The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net

For 2-phenylbenzofuran (B156813) and its derivatives, DFT calculations have been performed to investigate their NLO properties. physchemres.org The first-order hyperpolarizability of these derivatives was found to be in the range of 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating that they possess remarkable NLO properties. physchemres.org The computational approach typically involves optimizing the molecular geometry and then calculating the electronic properties, including polarizability and hyperpolarizability, using a suitable functional and basis set. physchemres.orgsemanticscholar.org

The design of molecules with large NLO responses often involves creating systems with a conjugated π-electron framework asymmetrically substituted with electron donor (D) and electron acceptor (A) groups (A-π-D). semanticscholar.org This charge transfer within the molecule is directly related to the magnitude of the first molecular hyperpolarizability. researchgate.net

Computational studies on non-fullerene DTS(FBTTh2)2-based derivatives have also shown promising NLO properties. For these compounds, theoretical calculations have predicted high values of linear polarizability (⟨α⟩), first hyperpolarizability (β_total), and second-order hyperpolarizability (⟨γ⟩). nih.gov

The table below presents the calculated first-order hyperpolarizability values for a selection of 2-phenylbenzofuran derivatives.

| Derivative of 2-Phenylbenzofuran | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Derivative 1 | 4.00 |

| Derivative 2 | 10.50 |

| Derivative 3 | 25.80 |

| Derivative 4 | 43.57 |

These theoretical predictions are valuable for screening and designing new benzofuran-based materials with enhanced NLO properties for various technological applications.

Advanced Spectroscopic Characterization Techniques for 3,6 Dimethyl 2,3 Dihydro 1 Benzofuran and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including the 2,3-dihydrobenzofuran (B1216630) scaffold. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved. scielo.br

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of 2,3-dihydrobenzofuran derivatives provides key information about the protons in the molecule. The protons on the dihydrofuran ring (H-2 and H-3) and the aromatic protons (H-4, H-5, H-7) show characteristic chemical shifts and coupling constants that are influenced by their chemical environment and stereochemistry. researchgate.netmdpi.com For instance, the vicinal coupling constants between H-2 and H-3 can help in determining the cis or trans configuration of substituents on the five-membered ring. researchgate.net

The ¹³C NMR spectrum complements the proton data, providing the chemical shifts for each carbon atom. The chemical shifts of the carbons in the dihydrobenzofuran core, particularly C-2, C-3, and the aromatic carbons, are diagnostic. For example, in various 2-((chalcogenil)methyl)-2,3-dihydrobenzofuran derivatives, the C-2 carbon typically resonates around 81-83 ppm, while the C-3 carbon appears at approximately 32-35 ppm. mdpi.com The aromatic carbons show signals in the range of 109-159 ppm. mdpi.com

Below is a representative table of ¹H and ¹³C NMR chemical shifts for a substituted 2,3-dihydrobenzofuran derivative, compiled from literature data. mdpi.com

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To overcome ambiguities in one-dimensional spectra, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. scielo.br

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings. In dihydrobenzofuran derivatives, COSY spectra are used to establish the spin systems, for example, tracing the connectivity from H-2 to H-3 and among the coupled aromatic protons. scielo.br

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the previously assigned proton signals. For example, the signal for the proton at C-2 will show a cross-peak with the C-2 carbon signal. scielo.brresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insights into molecular structure and conformation. thermofisher.com Both techniques are complementary; IR spectroscopy measures the absorption of light, while Raman spectroscopy measures the scattered light from a laser source. thermofisher.com

For dihydrobenzofuran derivatives, IR and Raman spectra can confirm the presence of key structural features. For example, C-H stretching vibrations of the aromatic ring and the aliphatic dihydrofuran ring will appear in distinct regions. The C-O-C stretching of the ether linkage within the furan (B31954) ring also gives rise to characteristic bands. Substituents on the benzofuran (B130515) core, such as hydroxyl (-OH), carbonyl (C=O), or nitro (-NO₂) groups, will produce strong and easily identifiable peaks in the vibrational spectra. researchgate.net

Analysis of Fundamental Vibrational Modes and Potential Energy Distribution (PED)

A deeper understanding of vibrational spectra is achieved through theoretical calculations, often using Density Functional Theory (DFT). globalresearchonline.net These calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental IR and Raman data. Furthermore, a Potential Energy Distribution (PED) analysis can be performed. researchgate.netresearchgate.net PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying molecules with chromophores, such as the aromatic benzofuran system. nist.gov

The UV-Vis spectrum of benzofuran and its derivatives is characterized by absorption bands that arise from π→π* electronic transitions within the conjugated system. globalresearchonline.net The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the structure of the molecule. For instance, the parent benzofuran shows distinct absorption bands in the UV region. researchgate.netnist.gov

The introduction of substituents onto the benzofuran ring can cause shifts in the absorption maxima. researchgate.net

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often caused by substituents that extend the conjugation or by electron-donating groups.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.

The nature and position of the substituent significantly influence the UV spectrum. For example, studies on methoxy- and nitro-substituted benzofurans have shown a marked dependence of the first electronic absorption band on the substituent's position. researchgate.net This effect is related to the interaction between the substituent's orbitals and the π-system of the benzofuran core, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

X-ray Crystallography for Single Crystal Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms, bond lengths, bond angles, and torsional angles. vensel.org

For derivatives of 2,3-dihydro-1-benzofuran, single-crystal X-ray analysis provides definitive proof of their molecular structure and stereochemistry. researchgate.nettandfonline.com Key structural parameters obtained include:

The planarity of the benzofuran ring system.

The conformation of the five-membered dihydrofuran ring.

The precise bond lengths and angles of the entire molecule. vensel.org

The relative and absolute configuration of stereocenters, which is crucial for chiral derivatives.

Crystallographic studies also reveal how molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, C-H···π interactions, and π-π stacking. vensel.org These interactions can play a significant role in the physical properties of the compound. For example, the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one shows two independent molecules in the asymmetric unit that are assembled parallel to each other, forming infinite sheets. vensel.org

Below is a table with representative crystallographic data for a benzofuran derivative. vensel.org

Synthetic Utility and Research Applications of the 2,3 Dihydro 1 Benzofuran Scaffold in Advanced Chemical Research

3,6-Dimethyl-2,3-dihydro-1-benzofuran as a Strategic Building Block in Complex Chemical Synthesis

The strategic importance of the 2,3-dihydrobenzofuran (B1216630) core, and by extension the 3,6-dimethyl substituted variant, lies in its utility as a versatile intermediate for constructing more complex molecular architectures. researchgate.net The inherent reactivity of the scaffold, combined with the influence of its substituents, allows for its elaboration into a variety of other valuable chemical entities.

The 2,3-dihydrobenzofuran skeleton is a key structural unit in numerous biologically active natural products. cnr.it Consequently, synthetic routes to these complex molecules often rely on the preparation and functionalization of substituted dihydrobenzofurans. While direct integration of this compound into a specific total synthesis is not prominently documented, its structural analogues serve as critical precursors.

For instance, the synthesis of natural products such as (R)-tremetone and fomannoxin highlights the utility of chiral substituted 2,3-dihydrobenzofurans, which are constructed using advanced catalytic methods like the Heck/Tsuji-Trost reaction. organic-chemistry.org These processes demonstrate how a pre-formed, functionalized dihydrobenzofuran ring system can be a pivotal component in the efficient assembly of a complex natural product. The methyl groups in this compound would offer specific steric and electronic properties that could be exploited in analogous synthetic strategies.

The 2,3-dihydrobenzofuran ring can be chemically transformed into other useful heterocyclic systems. Research has demonstrated that cyclized 2,3-dihydrobenzofurans, derived from the rearrangement of 2-hydroxychalcones, can serve as precursors to selectively synthesize 3-formylbenzofurans and 3-acylbenzofurans. rsc.org The choice of reaction conditions dictates which isomer is formed, showcasing the scaffold's role as a divergent intermediate. rsc.org

This transformation is significant because 3-acyl and 3-formylbenzofurans are themselves valuable building blocks for pharmaceuticals and other fine chemicals. rsc.org The facile synthesis of 3-formylbenzofurans, for example, enabled a streamlined synthesis of the natural product puerariafuran. rsc.org The presence of methyl groups at the C3 and C6 positions of the starting dihydrobenzofuran would influence the reactivity and electronic properties of these intermediates, potentially tuning them for subsequent reactions.

| Starting Material | Reagents and Conditions | Major Product | Significance |

|---|---|---|---|

| 2,3-Dihydrobenzofuran intermediate | Basic or weakly acidic conditions (e.g., in THF) | 3-Acylbenzofuran | Synthesis of functionalized benzofuran (B130515) derivatives. rsc.org |

| 2,3-Dihydrobenzofuran intermediate | p-TsOH in (CF3)2CHOH | 3-Formylbenzofuran | Key intermediate for natural products like puerariafuran. rsc.org |

Scaffold for Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Dihydrobenzofuran Analogues

The 2,3-dihydrobenzofuran scaffold is extensively used in medicinal chemistry to explore structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the substituents on the ring system, researchers can elucidate the structural requirements for a desired biological activity, such as anticancer or antimicrobial effects. nih.govresearchgate.net

The methyl groups in this compound play a crucial role in defining its molecular properties. The C3-methyl group introduces a chiral center and provides steric bulk, influencing how the molecule interacts with biological targets. The C6-methyl group on the aromatic ring acts as a weak electron-donating group, which can modulate the electronic character of the scaffold and affect its metabolic stability and binding affinity.

SAR studies on various benzofuran derivatives have revealed key trends. For example, the position and nature of substituents are critical determinants of biological activity. nih.gov The addition of halogen atoms or bulky heterocyclic rings at different positions can dramatically increase potency in anticancer assays. nih.gov While specific SAR studies focusing on the 3,6-dimethyl derivative are limited, data from analogous compounds allow for informed predictions about its likely behavior.

| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| C2 | Ester or heterocyclic rings | Crucial for cytotoxic activity. | nih.gov |

| C3-Methyl | Halogenation (e.g., Bromine) | Remarkable increase in cytotoxic activity against leukemia cells. | nih.gov |

| Benzene (B151609) Ring | Fluorine | Can lead to a significant increase in inhibitory activity (e.g., uPA inhibitors). | nih.gov |

| Benzene Ring | Electron-donating groups | Generally associated with higher yields in certain synthetic preparations. | nih.gov |

Role in the Development of Novel Catalytic Systems and Methodologies

The synthesis of the 2,3-dihydrobenzofuran scaffold itself is a major focus of research into novel catalytic methodologies. Numerous transition-metal-catalyzed reactions have been developed for the efficient and stereoselective construction of this ring system. nih.govrsc.org These methods often employ catalysts based on rhodium, palladium, copper, or iridium to facilitate complex bond formations, such as C-H activation and annulation reactions. nih.govrsc.org

However, the role of this compound as a component within a catalytic system, for example as a ligand for a metal center, is not well-documented. The development of new synthetic protocols typically uses dihydrobenzofurans as target molecules to demonstrate the efficacy of a new catalyst or reaction, rather than as a part of the catalyst itself. organic-chemistry.orgnih.gov The primary connection between this compound and catalysis is therefore as a product of advanced, modern synthetic methods.

Potential in Materials Science Research

While the benzofuran and dihydrobenzofuran scaffolds are staples of medicinal and synthetic chemistry, their application in materials science is a less explored but emerging area. The rigid, aromatic nature of the core structure suggests potential utility in the development of novel organic materials. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated in the context of materials with applications as semiconductors, polymers, and blue-light-emitting materials. researchgate.net

There is no specific research detailing the use of this compound in materials science. However, related fused heterocyclic systems, such as benzothieno[3,2-b]benzofuran, have been successfully incorporated into organic electronic devices, highlighting the potential of such scaffolds. The electronic properties of the dihydrobenzofuran ring, modulated by substituents like the two methyl groups, could theoretically be harnessed for applications in organic electronics or as monomers for specialty polymers, though this remains a speculative area requiring further investigation.

Q & A

Q. Advanced Optimization Strategies :

- Solvent Effects : Green solvents (e.g., glycerol) reduce environmental impact but may require temperature adjustments to enhance reaction efficiency .

- Catalyst Selection : Ruthenium complexes (e.g., benzothiazole-based catalysts) improve regioselectivity in furan synthesis, particularly for sterically hindered substrates .

- Substituent Compatibility : Electron-withdrawing groups (e.g., chloro) often reduce yields compared to alkoxy groups; optimizing stoichiometry or using protecting groups may mitigate this .

How can structural characterization of this compound derivatives be performed using spectroscopic and crystallographic techniques?

Q. Basic Characterization :

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, alkoxy groups at C3 and C6 in 3k show distinct chemical shifts at δ 1.35–4.05 ppm (H) and δ 63.2–114.9 ppm (C) .

- X-ray Crystallography : The SHELX suite (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C–O = 1.36–1.42 Å) and dihedral angles (e.g., 5.2° for benzofuran rings) .

Q. Advanced Challenges :

- Disordered Structures : High-resolution data (≤0.8 Å) and twin refinement in SHELXL improve accuracy for low-symmetry crystals .

- Polymorphism Screening : Differential scanning calorimetry (DSC) paired with powder XRD identifies stable polymorphs, crucial for pharmacological applications .

What computational strategies are used to predict the biological activity of this compound derivatives?

Q. Advanced Methodologies :

- Ligand-Steered Modeling : Molecular docking and dynamics simulations predict binding affinities to targets like cannabinoid receptors (e.g., CB2 agonists with IC < 100 nM) .

- QSAR Studies : Substituent effects (e.g., methyl vs. chloro) are correlated with activity using Hammett constants and steric parameters to design potent analogs .

How can researchers resolve contradictions between experimental NMR data and computational predictions for dihydrobenzofuran derivatives?

Q. Methodological Approaches :

- Solvent and Tautomer Effects : Polar solvents (DMSO-d) may shift proton signals; DFT calculations with implicit solvent models (e.g., COSMO) improve prediction accuracy .

- Dynamic NMR : Low-temperature experiments resolve overlapping peaks caused by conformational exchange .

- Cross-Validation : Compare crystallographic bond angles with DFT-optimized geometries to identify discrepancies .

What are the challenges in refining crystal structures of dihydrobenzofuran derivatives, and how are they addressed?

Q. Advanced Crystallography :

- Twinning : SHELXL’s TWIN command refines twinned data (e.g., monoclinic P21 with β = 101.38°) .

- Disorder Modeling : Partial occupancy refinement for flexible alkoxy chains (e.g., butoxy in 3l) prevents overfitting .

- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) enhances weak diffraction from small crystals (<0.1 mm) .

How do substituent electronic properties influence the reactivity of dihydrobenzofuran derivatives in catalytic reactions?

Q. Structure-Reactivity Insights :

- Electron-Donating Groups (EDGs) : Alkoxy substituents (e.g., ethoxy in 3k) increase electron density, accelerating palladium-catalyzed coupling but risking over-oxidation .

- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., in 3m) reduce ring electron density, requiring harsher conditions (e.g., 80°C vs. 60°C for alkoxy derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.